2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile chemical structure
2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile chemical structure
An In-Depth Technical Guide to 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile: Synthesis, Characterization, and Structural Insights
Abstract
This technical guide provides a comprehensive scientific overview of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile, a molecule integrating the pharmacologically significant 4-methoxyphenyl ketone scaffold with the versatile malononitrile functional group. While initially identified as an unintentional byproduct of furan synthesis, this compound presents an intriguing subject for chemical and biological exploration.[1][2] This document details a validated synthetic protocol, offers a thorough structural elucidation based on definitive single-crystal X-ray diffraction data, and provides a predictive analysis of its spectroscopic characteristics (NMR, IR, MS).[1] By examining the causality behind its synthesis and the nature of its functional components, this guide serves as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, highlighting its potential as a synthetic intermediate and a candidate for biological screening.
Introduction to the Core Structure
2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile (Molecular Formula: C₁₂H₁₀N₂O₂) is a polyfunctionalized organic molecule with a molecular weight of 214.22 g/mol .[1] Its structure is characterized by a central propanenitrile backbone substituted with a terminal 4-methoxyphenyl ketone group. This unique combination of a potent electron-withdrawing dicyano moiety and an electron-donating methoxy-substituted aromatic ring establishes a chemical architecture ripe for investigation.
The 4-methoxyphenyl group is a common motif in a vast array of biologically active compounds, where the methoxy group can modulate lipophilicity and engage in specific hydrogen bonding interactions within biological targets.[3] Concurrently, the malononitrile group is a classical active methylene compound, prized in organic synthesis as a versatile precursor for a wide range of heterocyclic systems and as a component in molecules with diverse pharmacological profiles, including anticancer and antimicrobial agents.[4] This guide aims to consolidate the known information on this specific molecule and provide expert-driven insights into its synthesis and characterization.
Caption: Chemical structure of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile.
Synthesis and Mechanistic Pathway
Causality in Synthetic Strategy: A Nucleophilic Approach
The logical disconnection for synthesizing this molecule is the C-C bond formed between the malononitrile moiety and the ethyl linker. This retrosynthetic analysis points to a nucleophilic substitution reaction. The strategy relies on generating a potent carbon-based nucleophile from malononitrile, which can then attack a suitable electrophilic precursor derived from 4'-methoxyacetophenone. The exceptional acidity of the methylene protons in malononitrile (pKa ≈ 11) makes it an ideal substrate for deprotonation by a mild base, forming a resonance-stabilized carbanion. The corresponding electrophile would be an α-halo-4'-methoxyacetophenone, such as 2-bromo- or 2-iodo-4'-methoxyacetophenone, where the halogen atom serves as an excellent leaving group.
Validated Experimental Protocol
A reliable synthesis has been reported in the literature, which validates the proposed nucleophilic substitution pathway.[1] The protocol below is adapted from this peer-reviewed source and represents a self-validating system for obtaining the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a solution of potassium carbonate (K₂CO₃, 2.0 equivalents) in methanol (MeOH), add 3-iodo-1-(4-methoxyphenyl)propan-1-one (1.0 equivalent) and malononitrile (2.0 equivalents).
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Reaction Execution: Heat the resulting mixture at reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up (Isolation): a. Remove the solvent (methanol) under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water (e.g., 50 mL) and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (EtOAc) three times. d. Combine the organic phases and wash with a saturated saline solution (brine) to remove residual water and inorganic salts. e. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure. b. Purify the final residue by column chromatography on silica gel to afford the pure 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile.[1]
Mechanistic Discussion
The reaction proceeds via a classic SN2 mechanism. The base, K₂CO₃, deprotonates the α-carbon of malononitrile, creating the nucleophilic malononitrile anion. This anion then attacks the carbon atom bearing the iodide in 3-iodo-1-(4-methoxyphenyl)propan-1-one, displacing the iodide ion in a single concerted step. The use of excess malononitrile helps to ensure complete consumption of the electrophile.
Caption: SN2 mechanism for the synthesis of the title compound.
Structural Elucidation and Characterization
The definitive structure of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile has been confirmed by single-crystal X-ray diffraction, providing an unambiguous assignment of its constitution and stereochemistry.[1]
X-ray Crystallography
The crystallographic data provides the highest level of structural evidence. The molecule crystallizes in a monoclinic system, and the analysis revealed weak intermolecular C—H⋯N and C—H⋯π interactions that link the molecules into columns.[1][2]
| Parameter | Value [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molar Mass | 214.22 g/mol |
| Crystal System | Monoclinic |
| a | 11.9010 (13) Å |
| b | 6.4898 (7) Å |
| c | 14.4248 (16) Å |
| β | 100.141 (2)° |
| Volume | 1096.7 (2) ų |
| Z | 4 |
Spectroscopic Analysis (Predictive)
The expected NMR spectra would provide a clear signature of the molecule's proton and carbon environments.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.95 | Doublet (d) | 2H | Aromatic (H ortho to C=O) |
| ~ 6.95 | Doublet (d) | 2H | Aromatic (H ortho to OMe) |
| ~ 3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) |
| ~ 3.75 | Triplet (t) | 1H | Malononitrile methine (-CH(CN)₂) |
| ~ 3.40 | Triplet (t) | 2H | Methylene (-CO-CH₂-) |
| ~ 2.50 | Multiplet (m) | 2H | Methylene (-CH₂-CH(CN)₂) |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 196.0 | Carbonyl (C=O) |
| ~ 164.0 | Aromatic (C-OMe) |
| ~ 130.5 | Aromatic (CH ortho to C=O) |
| ~ 128.0 | Aromatic (C-C=O) |
| ~ 114.0 | Aromatic (CH ortho to OMe) |
| ~ 113.0 | Nitrile (-C≡N) |
| ~ 55.5 | Methoxy (-OCH₃) |
| ~ 38.0 | Methylene (-CO-CH₂-) |
| ~ 30.0 | Methylene (-CH₂-CH(CN)₂) |
| ~ 28.0 | Methine (-CH(CN)₂) |
The IR spectrum is expected to show strong, characteristic absorptions corresponding to the key functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch | Aromatic |
| ~ 2950 | C-H stretch | Aliphatic |
| ~ 2250 | C≡N stretch | Nitrile |
| ~ 1680 | C=O stretch | Aryl Ketone |
| ~ 1600, 1510 | C=C stretch | Aromatic Ring |
| ~ 1260 | C-O-C stretch | Aryl Ether (asymmetric) |
| ~ 1170 | C-O-C stretch | Aryl Ether (symmetric) |
Analysis by mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z 214.
Sources
- 1. 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[2-(4-Meth-oxy-phen-yl)-2-oxoeth-yl]malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound | Oncotarget [oncotarget.com]
